3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-
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Overview
Description
3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]- is a complex organic compound with the molecular formula C19H20N4O. It is an aromatic primary alcohol and a key moiety in many bio-active and industrially significant compounds . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]- typically involves the reaction of pyridine derivatives with formaldehyde and secondary amines. The reaction conditions often include the use of catalysts such as palladium on charcoal and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of high-pressure reactors and continuous flow systems ensures efficient production. The reaction mixture is maintained at specific temperatures and pressures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nicotinic acid in the presence of catalytic amounts of hydrobromic acid.
Reduction: The compound can be reduced using hydrogen gas and palladium catalysts.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrobromic acid and oxygen.
Reduction: Hydrogen gas and palladium on charcoal.
Substitution: Halogens and other electrophiles under controlled conditions.
Major Products Formed
Oxidation: Nicotinic acid.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. The compound’s aromatic structure allows it to interact with proteins and nucleic acids, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-
- 3-(Hydroxymethyl)pyridine
- 3-Pyridyl carbinol
Uniqueness
3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]- stands out due to its unique structure, which includes multiple pyridine rings and a hydroxymethyl group. This structure provides the compound with distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C19H20N4O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
[6-[[bis(pyridin-2-ylmethyl)amino]methyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C19H20N4O/c24-15-16-7-8-19(22-11-16)14-23(12-17-5-1-3-9-20-17)13-18-6-2-4-10-21-18/h1-11,24H,12-15H2 |
InChI Key |
DVKGFWUMRRBWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=NC=C(C=C2)CO)CC3=CC=CC=N3 |
Origin of Product |
United States |
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